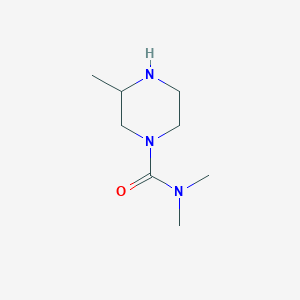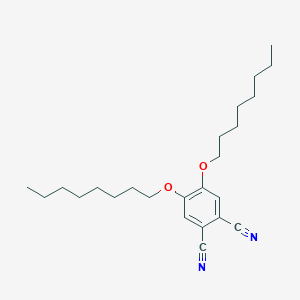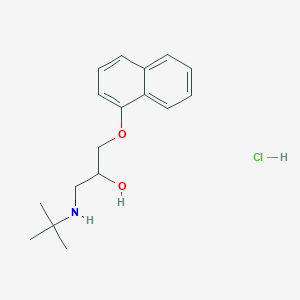
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
説明
Synthesis Analysis
The synthesis of related naphthalene derivatives often involves substitution reactions with Grignard reagents, indicating a potential pathway for synthesizing compounds like 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride. For instance, Baker et al. (1995) described substitution reactions that produce atropisomeric binaphthyls, which could be relevant to synthesizing structurally similar compounds (Baker et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, including the determination of bond lengths and configurations through X-ray analysis. Toda et al. (1999) reported on the sterically bulky derivatives of naphthalene, providing insights into molecular dimensions that could be relevant for the structural analysis of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride (Toda et al., 1999).
Chemical Reactions and Properties
The tert-butylation of naphthalene has been studied, offering insights into the chemical reactions 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride might undergo. Huang et al. (2017) explored the tert-butylation of naphthalene with tertiary butanol, highlighting the influence of catalysts and reaction conditions on product selectivity, which could inform the reactions of similar compounds (Huang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of naphthalene derivatives can be significantly influenced by their molecular structure. Studies on similar compounds have utilized techniques like SEM, AFM, and TEM to investigate their self-assembly and vesicular structures, which may provide a basis for understanding the physical properties of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride (Xu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol; hydrochloride can be inferred from studies on related compounds. The work by Baldwin et al. (1980) on heterocyclic analogues of beta-adrenergic blocking agents provides insights into the chemical behavior and potential biological activity of naphthalene derivatives, which may be applicable to our compound of interest (Baldwin et al., 1980).
科学的研究の応用
Fluorescence Sensing Applications
1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, a related compound, has been used for enantioselective fluorescence sensing of chiral amino alcohols. It enables accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Synthesis and Characterization
The synthesis of 14C-labeled Bunolol, a related compound, involves steps like reacting 3-phenylpropylmagnesium bromide with 14CO2 and subsequent reactions to produce the final compound. This process highlights the chemical complexity and the extensive synthesis routes used for such compounds (Merrill, 1971).
Ligand-Coupling Reactions
1-(Alkyl- or aryl-sulfinyl)naphthalenes, structurally related to the compound , undergo substitution reactions with Grignard reagents. These transformations, believed to proceed through ligand-coupling reactions, provide insights into the complex chemical interactions and potential applications in synthesis (Baker et al., 1995).
β-Adrenergic Receptor Binding Studies
Research on derivatives like 5-acylaminonaphthyl-oxypropanolamine, structurally similar to the compound, has been conducted to investigate their β-adrenergic receptor binding affinity. These studies are crucial in understanding the pharmacological potential and receptor interactions of such compounds (Jindal, Coumar, Bruni, & Massarelli, 2002).
Catalysis and Chemical Reactions
The tert-butylation of naphthalene, involving compounds with tert-butyl groups, is significant for the production of essential materials like 2,6-DANs. This showcases the role of such compounds in facilitating important catalytic reactions (Huang et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2.ClH/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16;/h4-10,14,18-19H,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUKNVBLCCPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

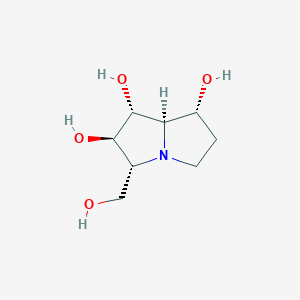
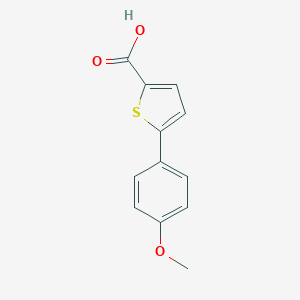
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
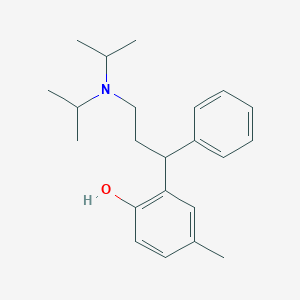
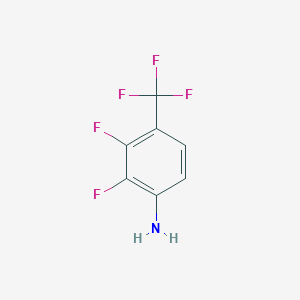
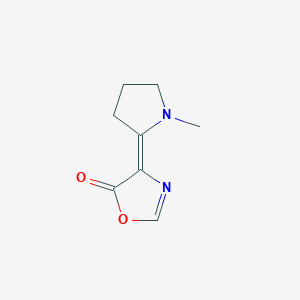
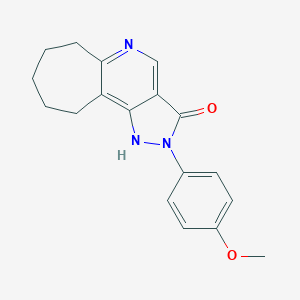
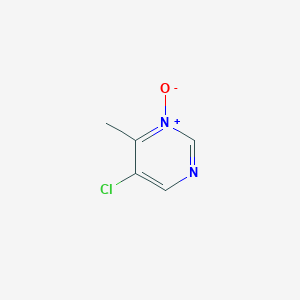
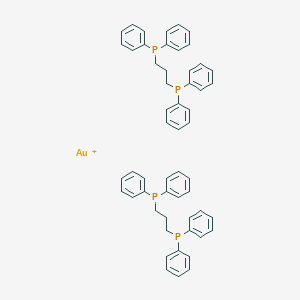
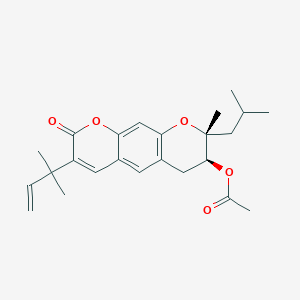
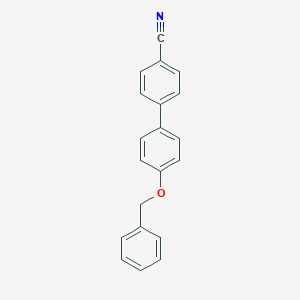
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
